molecular formula C14H14FN B7847814 2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine

2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine

Cat. No.: B7847814
M. Wt: 215.27 g/mol
InChI Key: MRQVSLSWOMAESQ-UHFFFAOYSA-N
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Description

2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a phenyl ring, further connected to an ethan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where a fluorophenyl group is introduced to a benzene ring using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). Subsequent steps may include nitration , reduction , and amination to introduce the amine group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced catalytic systems to improve yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-[3-(3-Fluorophenyl)phenyl]ethanol, 2-[3-(3-Fluorophenyl)phenyl]ethanal, 2-[3-(3-Fluorophenyl)phenyl]ethanoic acid.

  • Reduction: 2-[3-(3-Fluorophenyl)phenyl]ethylamine.

  • Substitution: Various halogenated derivatives and alkylated products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a ligand for certain receptors, modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)ethan-1-amine

  • 2-(3-Phenylphenyl)ethan-1-amine

  • 2-(3-Bromophenyl)ethan-1-amine

Uniqueness: 2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound's stability, binding affinity, and metabolic properties.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-[3-(3-fluorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQVSLSWOMAESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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